Methyl thieno[3,2-C]pyridine-4-carboxylate
CAS No.: 1140239-89-9
Cat. No.: VC5223124
Molecular Formula: C9H7NO2S
Molecular Weight: 193.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1140239-89-9 |
|---|---|
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 |
| IUPAC Name | methyl thieno[3,2-c]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H7NO2S/c1-12-9(11)8-6-3-5-13-7(6)2-4-10-8/h2-5H,1H3 |
| Standard InChI Key | NMSKZJTWWOFBSY-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=NC=CC2=C1C=CS2 |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Characterization
Methyl thieno[3,2-c]pyridine-4-carboxylate belongs to the class of thienopyridines, which combine a sulfur-containing thiophene ring with a nitrogen-containing pyridine ring. Its molecular formula is C₉H₇NO₂S, with a molecular weight of 193.22 g/mol . The compound’s IUPAC name, methyl thieno[3,2-c]pyridine-4-carboxylate, reflects the fusion of the thieno ring at the [3,2-c] position of the pyridine backbone and the methyl ester group at the fourth carbon .
Key physicochemical properties include:
The compound typically presents as a light yellow solid in its pure form, with stability under standard laboratory conditions when protected from moisture and oxidation .
Synthetic Methodologies
Palladium-Catalyzed Coupling Reactions
The most widely reported synthesis involves palladium-catalyzed cross-coupling reactions, which enable efficient construction of the thieno-pyridine framework. A representative protocol involves:
-
Suzuki-Miyaura Coupling: Reaction of a halogenated pyridine precursor with a thiophene boronic acid derivative in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃).
-
Esterification: Subsequent treatment with methyl chloroformate introduces the carboxylate group at position 4.
Typical reaction conditions require anhydrous solvents (e.g., THF or DMF), temperatures of 80–100°C, and inert atmospheres to prevent side reactions. Yields range from 45–65%, depending on the purity of intermediates and catalyst loading.
Alternative Synthetic Routes
Alternative methods include:
-
Gewald Reaction: A three-component reaction involving ketones, elemental sulfur, and cyanoacetates to form aminothiophenes, which are subsequently cyclized to thienopyridines.
-
Cyclocondensation: Heating thiophene derivatives with ammonium acetate and aldehydes under acidic conditions.
A comparative analysis of synthetic approaches is provided below:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Pd-Catalyzed Coupling | 65 | ≥95 | High regioselectivity | Costly catalysts |
| Gewald Reaction | 50 | 90 | Scalability | Byproduct formation |
| Cyclocondensation | 40 | 85 | Mild conditions | Low functional group tolerance |
Structural and Spectroscopic Analysis
X-Ray Crystallography
While X-ray data for methyl thieno[3,2-c]pyridine-4-carboxylate remains unpublished, analogous structures (e.g., ethyl thieno[2,3-c]pyridine-3-carboxylate) reveal a planar thieno-pyridine core with bond lengths of 1.36–1.42 Å for C–S and 1.32–1.35 Å for C–N bonds, consistent with aromatic conjugation. The methyl ester group adopts a syn-periplanar conformation relative to the pyridine ring, minimizing steric hindrance.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.2 Hz, 1H, pyridine-H), 7.92 (s, 1H, thiophene-H), 7.45 (d, J = 5.2 Hz, 1H, pyridine-H), 3.95 (s, 3H, OCH₃) .
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), 1250 cm⁻¹ (C–O ester).
Biological Activities and Mechanisms
Kinase Inhibition
Methyl thieno[3,2-c]pyridine-4-carboxylate derivatives demonstrate potent kinase inhibitory activity, particularly against tyrosine kinases involved in cancer progression. For example:
-
VEGFR-2 Inhibition: Analogues substituted with aryl groups at position 3 show IC₅₀ values of 12–18 nM, comparable to sorafenib.
-
EGFR Inhibition: Fluorinated derivatives exhibit 90% inhibition at 10 µM concentration in A431 cell lines.
The mechanism involves competitive binding to the ATP pocket of kinases, facilitated by hydrogen bonding between the carboxylate oxygen and kinase backbone amides.
Antitumor Activity
In vivo studies on murine xenograft models reveal that lead compounds reduce tumor volume by 40–60% at 50 mg/kg doses, with minimal hepatotoxicity. Synergistic effects are observed when co-administered with paclitaxel or cisplatin.
Neurological Applications
Structural analogs (e.g., ethyl tetrahydrothienopyridine-3-carboxylates) act as 5-HT₂A receptor antagonists (Ki = 15 nM), showing potential for treating schizophrenia and depression . The 2-methoxy substituent on the piperazine moiety enhances blood-brain barrier permeability .
Applications in Medicinal Chemistry
Prodrug Development
The methyl ester group serves as a prodrug motif, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze the ester to the active carboxylic acid, as demonstrated in HepG2 liver cells.
Structure-Activity Relationship (SAR) Studies
Key SAR trends include:
-
Position 3 Substitution: Bulky groups (e.g., phenyl, naphthyl) enhance kinase affinity but reduce solubility.
-
Position 4 Modification: Replacement of the methyl ester with ethyl or benzyl esters alters metabolic stability.
Future Directions and Challenges
Targeted Drug Delivery
Current research focuses on conjugating the compound to nanoparticle carriers (e.g., PLGA, liposomes) to improve tumor-specific uptake. Preliminary data show a 2-fold increase in intracellular concentration compared to free drug.
Green Chemistry Approaches
Efforts to replace Pd catalysts with iron- or copper-based systems aim to reduce synthesis costs and environmental impact. Early-stage protocols achieve yields of 30–40% under microwave irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume